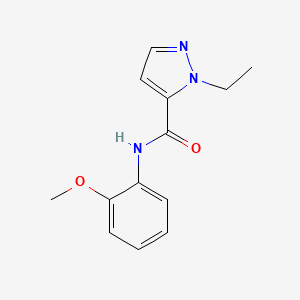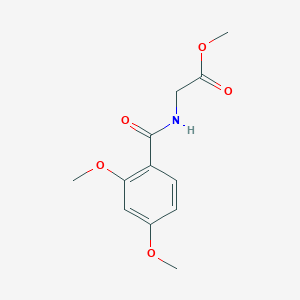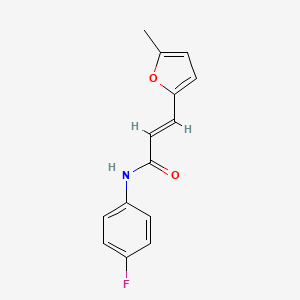![molecular formula C14H10N2O5 B5772984 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid, also known as CPAA, is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
作用机制
The mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is not fully understood. However, it has been proposed that 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid inhibits the activity of COX-2 by binding to its active site. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form hydrogen bonds with the amino acid residues in the active site of COX-2, thereby preventing the binding of arachidonic acid, a substrate of COX-2.
Biochemical and Physiological Effects:
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to reduce the production of prostaglandins, which are mediators of inflammation. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the advantages of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its ability to form self-assembled monolayers on various substrates, making it a useful tool for surface modification and nanotechnology applications. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to be a useful fluorescent probe for studying protein-ligand interactions.
However, one of the limitations of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. One area of research could focus on the development of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid-based anti-inflammatory and anti-cancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid and its binding interactions with enzymes. Finally, research could be conducted to improve the solubility of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid in water, which could expand its potential applications in various fields.
合成方法
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with pyridine-2-carboxylic acid to form 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. The synthesis of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be achieved through various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
科学研究应用
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of biochemistry, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been used as a fluorescent probe to study protein-ligand interactions. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to bind to the active site of enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has also been studied for its potential applications in materials science. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form self-assembled monolayers on various substrates, making it a potential candidate for surface modification and nanotechnology applications.
属性
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOJRHLDNZDAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)





![N-{4-[(4-ethylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5773014.png)